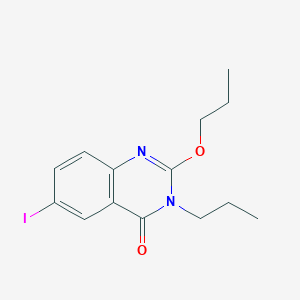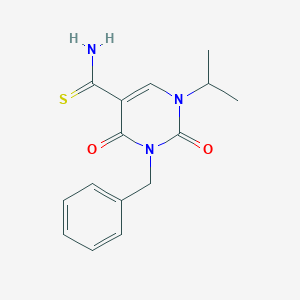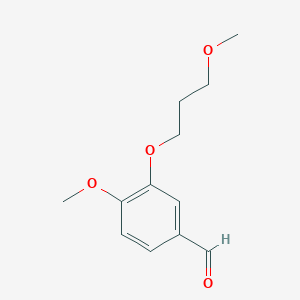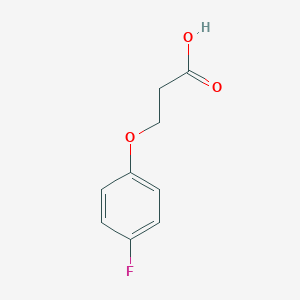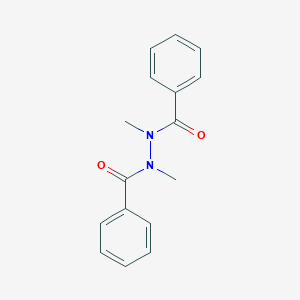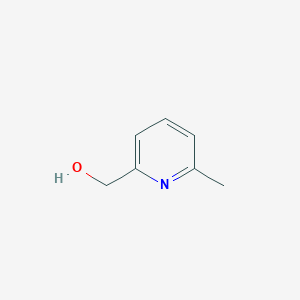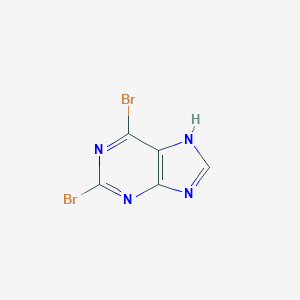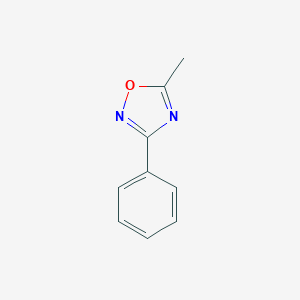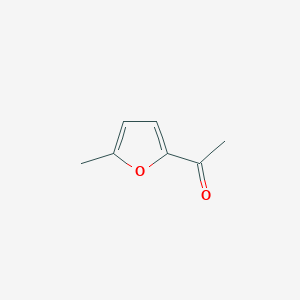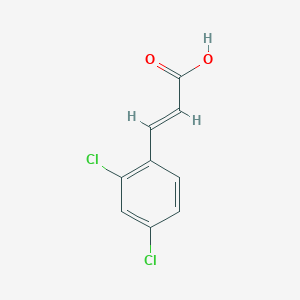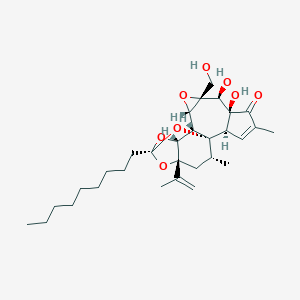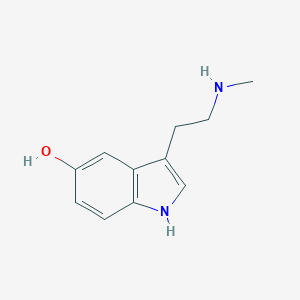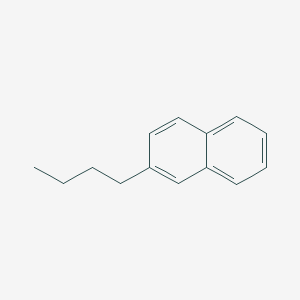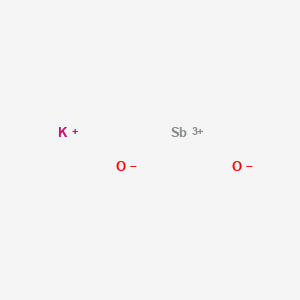
Antimony potassium oxide
Übersicht
Beschreibung
Antimony potassium tartrate, also known as potassium antimonyl tartrate, potassium antimontarterate, or tartar emetic, has the formula K2Sb2(C4H2O6)2 . The compound has long been known as a powerful emetic, and was used in the treatment of schistosomiasis and leishmaniasis . It is used as a resolving agent and typically is obtained as a hydrate .
Synthesis Analysis
Antimony oxide nanoparticles were synthesized in the presence of the polyvinyl alcohol in water solution through the reaction between SbCl3 and NaOH . The size of the particle ranges from 10 to 80 nm, and the largest one can even reach 200 nm, which may begin to grow in the initial stage of the reflux .
Molecular Structure Analysis
The molecular structure of Antimony potassium tartrate is represented by the formula K2Sb2(C4H2O6)2 . The compound is typically obtained as a hydrate .
Chemical Reactions Analysis
Potassium antimonate is synthesized through the reaction of antimony trioxide with potassium hydroxide . This process involves the careful regulation of reaction conditions to ensure the desired product .
Physical And Chemical Properties Analysis
Antimony Oxide appears as a white crystalline solid in its pure form . It has a molecular weight of approximately 291.52 g/mol . This compound exhibits poor solubility in water but dissolves readily in acids . It showcases two polymorphs: a stable senarmontite form and a metastable valentinite form .
Wissenschaftliche Forschungsanwendungen
Battery Technology :
- As an anode material in potassium-ion batteries, antimony-based electrodes exhibit high capacities, making them promising for next-generation energy storage systems. Specifically, antimony electrodes demonstrate a reversible storage capacity of 650 mAh/g, which is significant for potassium-ion anode material (McCulloch et al., 2015). Additionally, antimony/carbon composites show excellent cycling performance and rate capacity as Na-ion batteries anodes due to their unique dual-carbon-modified structure and extensive SbOC bridge bonds (Wu et al., 2018).
Catalysis :
- Antimony potassium oxide has been used as a catalyst in oxidative coupling of methane to C2 hydrocarbons. Potassium-doped antimony oxide catalysts demonstrate increased yield and selectivity for C2 products under specific reaction conditions (Lo et al., 1988). Additionally, potassium and antimony mixed oxides exhibit catalytic activity in 2-propanol conversion, demonstrating the importance of calcination temperature and structural variations on catalytic performance (Aitlaalim et al., 2020).
Environmental Remediation :
- Antimony potassium oxide has been explored for antimony remediation using adsorption and co-precipitation techniques. Specifically, ferrate(VI) has been used to reduce toxic Sb(III) to less toxic Sb(V) and achieve total antimony concentrations below the maximum contaminant levels for drinking water (Johnson & Lorenz, 2015). Moreover, manganese-oxide and FeMn binary oxide surfaces enriched with Mn(II) have shown potential in adsorbing antimony(V), providing insights into the mechanism and enhancing removal efficiency (Liu et al., 2015).
Other Applications :
- In plant tissue culture, metal oxide microelectrodes, including those fabricated from antimony oxide films, have been developed to monitor pH changes in agar media. This represents an application in bio-sensing technology with potential for in situ and continuous pH measurement in various bio applications (Wang & Ha, 2007).
Safety And Hazards
Antimony potassium tartrate is considered hazardous . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is harmful if swallowed or inhaled . Therefore, it is advised to use personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
potassium;antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[K+].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890542 | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.857 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony potassium oxide | |
CAS RN |
1333-78-4 | |
| Record name | Antimony potassium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony potassium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony potassium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



